Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a hexahydro-dioxolo-pyrrole core, which is further functionalized with a methyl ester and hydrochloride group. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the hexahydro-dioxolo-pyrrole core, followed by esterification and subsequent hydrochloride formation. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate: The non-hydrochloride form of the compound.
2,2-Dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate: A similar compound lacking the methyl ester group.
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H16ClNO4 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO4.ClH/c1-9(2)13-5-4-10-6(7(5)14-9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H |
InChI Key |
CDVAZXPVEREKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CNC(C2O1)C(=O)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.